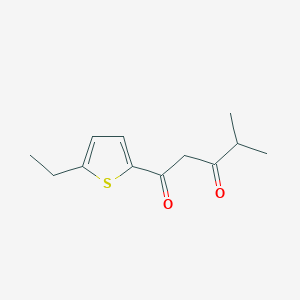![molecular formula C13H19NO2 B13619387 1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)
1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one is an organic compound with a complex structure that includes a diethylamino group, a methoxy group, and an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one typically involves the reaction of 4-(Diethylamino)-2-methoxybenzaldehyde with an appropriate reagent to introduce the ethanone group. Common reagents used in this synthesis include acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The methoxy and diethylamino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, influencing their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
- 1-[4-(Dimethylamino)phenyl]ethanone
- 1-[4-(Methoxyphenyl)]ethanone
- 1-[4-(Diethylamino)phenyl]ethanone
Comparison: 1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one is unique due to the presence of both diethylamino and methoxy groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it valuable for specific applications.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
1-[4-(diethylamino)-2-methoxyphenyl]ethanone |
InChI |
InChI=1S/C13H19NO2/c1-5-14(6-2)11-7-8-12(10(3)15)13(9-11)16-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
ANFICBVGSTWZOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


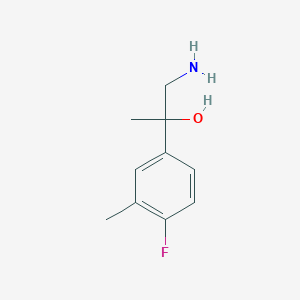
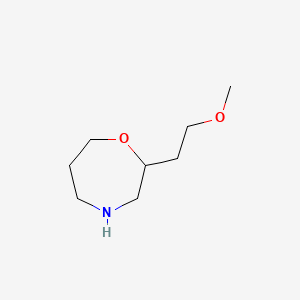
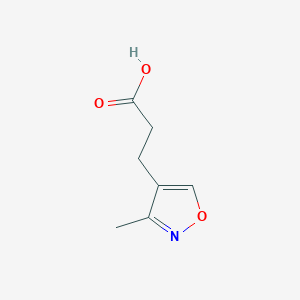
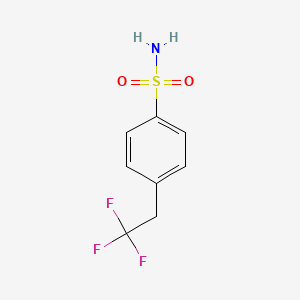
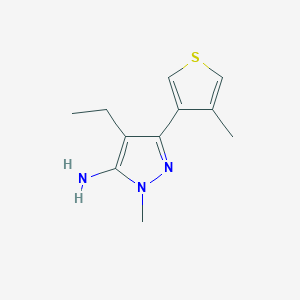

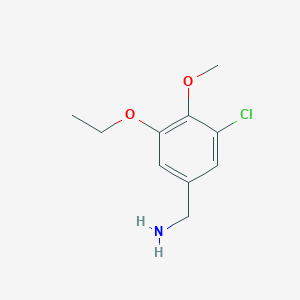


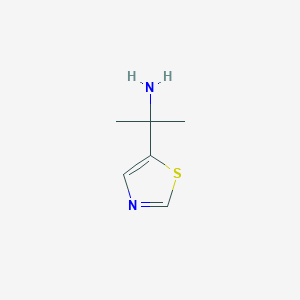

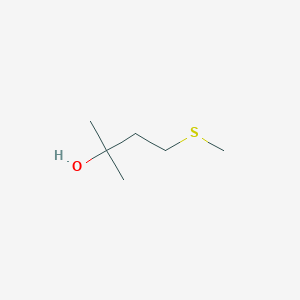
![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)
